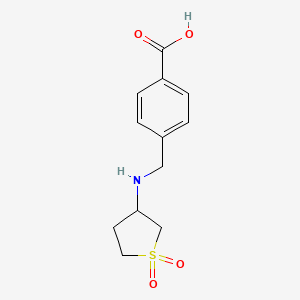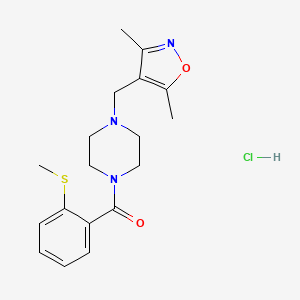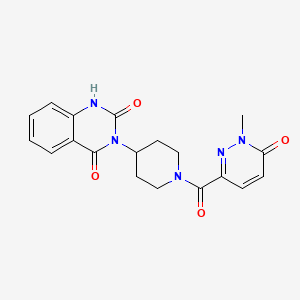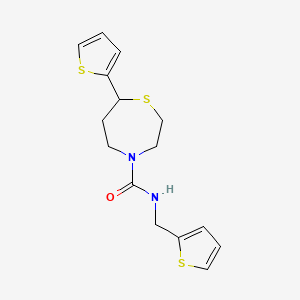
3,3-Dibromoprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromoprop-2-en-1-ol is a chemical compound with the CAS Number: 101084-79-1 . It has a molecular weight of 215.87 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Dibromoprop-2-en-1-ol is 1S/C3H4Br2O/c4-3 (5)1-2-6/h1,6H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
3,3-Dibromoprop-2-en-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- 3,3-Dibromoprop-2-en-1-ol is utilized in the novel synthesis of furans, specifically in the palladium-catalyzed cyclization-isomerization process for creating 3,3,3-trifluoroprop-1-en-2-yl-substituted furans (Zhang, Zhao, & Lu, 2007).
Biological Activity
- The compound has been identified in the dichloromethane solubles of the red alga Plocamium costatum, suggesting its natural occurrence and potential ecological roles, such as deterring barnacle larval settlement (Konig, Wright, & de Nys, 1999).
Gold-Catalyzed Allylic Amination
- Gold catalysis is employed for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrating the compound's role in forming 1,2-dihydroquinolines and bioactive tetrahydroquinoline alkaloids (Kothandaraman, Foo, & Chan, 2009).
Stereochemistry
- In the study of dynamic resolution via the formation of diastereoisomeric esters, (S)-2,3-Dibromopropan-1-ol was obtained from racemic 2,3-dibromopropan-1-ol, indicating its potential in enantiomerically pure synthesis (Brunetto, Gori, Fiaschi, & Napolitano, 2002).
Homocoupling and Cyclization
- The compound is involved in regio- and stereoselective homocoupling, leading to fluorescent dihydrofuran derivatives, showcasing its utility in creating complex molecular structures (Funayama, Satoh, & Miura, 2005).
Polymer Science
- In polymer science, But-3-en-1-ol, closely related to 3,3-Dibromoprop-2-en-1-ol, is used in metallocene terpolymerization with ethylene and norbornene, indicating the compound's potential in polymer chemistry (Liu, Yao, Cao, Li, & Zhu, 2009).
Catalysis
- The compound's derivative, prop-2-ene-1-ol, is used in hydrocarbonylation to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating its application in catalytic processes (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Pharmaceutical Chemistry
- 2,2,3-Tribromopropanal, related to 3,3-Dibromoprop-2-en-1-ol, is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing the compound's role in the synthesis of pharmaceutical intermediates (Lamberth et al., 2014).
Marine Chemistry
- Halogenated but-3-en-2-ols, structurally similar to 3,3-Dibromoprop-2-en-1-ol, are found in the methylene chloride extract of the red alga Asparagopsis taxiformis, suggesting the compound's significance in marine natural products chemistry (Woolard, Moore, & Roller, 1976).
Wirkmechanismus
Safety and Hazards
The safety information for 3,3-Dibromoprop-2-en-1-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
3,3-dibromoprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKWABVYDUUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)
![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)



![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)


![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)